
(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid
Vue d'ensemble
Description
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H12BFO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis Analysis
The synthesis of “(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” involves several steps, but the exact process is not detailed in the available resources .
Molecular Structure Analysis
The molecular structure of “(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group via an oxygen atom. The phenyl ring is further substituted with a fluorobenzyl group .
Chemical Reactions Analysis
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” can participate in various chemical reactions, particularly coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Physical And Chemical Properties Analysis
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a solid substance with a melting point of 159-164 °C . Its molecular weight is 246.04 g/mol . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 425.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .
Applications De Recherche Scientifique
Medicine: Inhibitor of Serine Protease and Kinase Enzymes
4-(3’-Fluorobenzyloxy)phenylboronic acid is utilized in medicine as an inhibitor of serine protease and kinase enzymes. These enzymes are known to facilitate the growth, progression, and metastasis of tumor cells . By inhibiting these enzymes, the compound can potentially slow down or halt the progression of certain cancers.
Drug Delivery: Glucose-Responsive Polymeric Nanoparticles
This compound is integral in creating glucose-responsive materials, particularly in the construction of glucose-responsive systems for insulin delivery . Phenylboronic acid-containing materials are widely studied for their potential application in smart drug delivery systems that can respond to the glucose levels in the body.
Therapeutic Applications: Boron Neutron Capture Therapy
Phenylboronic acids, including 4-(3’-Fluorobenzyloxy)phenylboronic acid, are used in boron neutron capture therapy (BNCT) for tumors . BNCT is a binary cancer treatment that relies on the accumulation of boron in the tumor, followed by irradiation with neutrons, leading to the destruction of cancer cells.
Organic Synthesis: Cross-Coupling Reactions
In organic synthesis, this compound is employed in palladium-catalyzed cross-coupling reactions. It is used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls, which have applications in creating new materials with unique properties .
Analytical Chemistry: Molecular Recognition
4-(3’-Fluorobenzyloxy)phenylboronic acid is used in analytical chemistry for molecular recognition purposes. Its ability to form reversible complexes with polyols, including sugars, allows it to be used in sensors and assays for detecting various biological substances .
Material Science: Liquid Crystalline Materials
The compound is instrumental in the development of novel liquid crystalline materials. These materials have unique optical and electronic properties, making them suitable for applications in displays and photonic devices .
Biomedicine: Development of Novel Drugs
It serves as a crucial building block in biomedicine for the synthesis of pharmaceutical agents. These agents target specific receptors or pathways, playing a vital role in the treatment of diseases .
Diagnostic Applications: PBA-based Strategies
4-(3’-Fluorobenzyloxy)phenylboronic acid is part of phenylboronic acids (PBA)-based strategies for diagnostic applications. PBAs interact with sialic acid as a new class of molecular targets, offering new avenues for disease detection and monitoring .
Mécanisme D'action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their physicochemical properties, such as solubility and stability .
Result of Action
The effects of boronic acids at the molecular and cellular levels are generally determined by their specific interactions with their biological targets .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBNLKHBWJWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584760 | |
| Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-98-4 | |
| Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



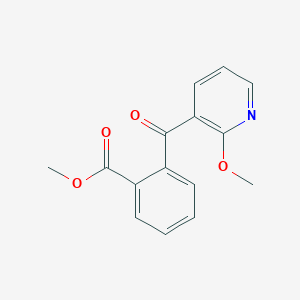



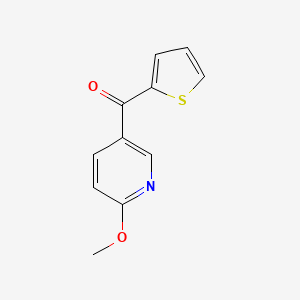



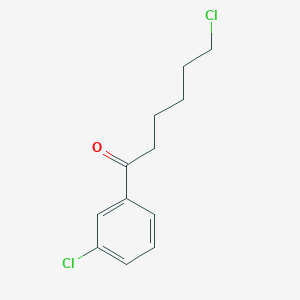
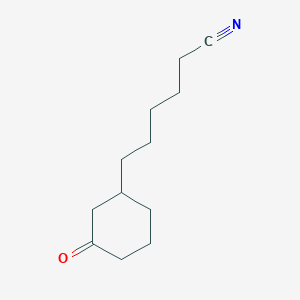
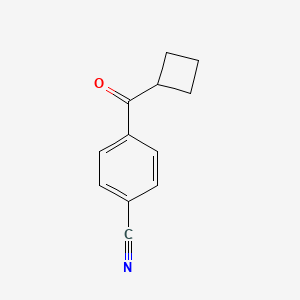


![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)